molecular formula C9H9BrO3 B184923 3-(4-Bromophenoxy)propanoic acid CAS No. 93670-18-9

3-(4-Bromophenoxy)propanoic acid

Cat. No.: B184923
CAS No.: 93670-18-9
M. Wt: 245.07 g/mol
InChI Key: IGFOICGMVYKSCD-UHFFFAOYSA-N
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Description

“3-(4-Bromophenoxy)propanoic acid” is a chemical compound with the CAS Number: 93670-18-9 . It has a molecular weight of 245.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

  • Alternative to Phenolation in Polymer Synthesis : "3-(4-Hydroxyphenyl)propanoic acid" (a related compound to "3-(4-Bromophenoxy)propanoic acid") is used as a renewable building block for polybenzoxazine synthesis, providing an alternative to phenol for introducing phenolic functionalities in molecules (Trejo-Machin et al., 2017).

  • Phytotoxic and Mutagenic Effects Study : Certain cinnamic acid derivatives, which include structural similarities to "this compound", were evaluated for their phytotoxicity and genotoxicity, showing effects on plant growth and cell division (Jităreanu et al., 2013).

  • Discovery of New Phenolic Compounds with Anti-inflammatory Activities : New phenolic compounds structurally related to "this compound" were isolated from Eucommia ulmoides Oliv. leaves, showing potential anti-inflammatory effects (Ren et al., 2021).

  • Synthesis of Metabolites : The synthesis of various isomers of "(±)-2-[3-(Hydroxybenzoyl) phenyl]propanoic Acid", a compound structurally related to "this compound", was achieved, providing insights into the preparation of complex organic molecules (Camps & Farrés, 1995).

  • Synthesis of Amino Acids : The compound has been used in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, demonstrating its utility in medicinal chemistry (Kitagawa et al., 2004).

  • Chemical Synthesis Methodology : 3-(4-Bromobenzoyl)Propanoic Acid was synthesized using bromobenzene and succinic anhydride, demonstrating a methodology relevant in organic chemistry (Seed et al., 2003).

  • Environmental Analysis : The compound has been used in the development of a supramolecular solvent-based liquid phase microextraction method for determining phenoxy acid herbicides in water and rice samples, indicating its role in environmental monitoring (Seebunrueng et al., 2020).

  • Metabolomics : Studies have used derivatives of "this compound" for the quantification of phenolic acid metabolites in humans, highlighting its role in metabolomics research (Obrenovich et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenoxy)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt endocytosis and cellular respiration in yeast cells, leading to changes in cell cycle progression and metabolic activity . These effects are crucial for understanding how this compound can be used to modulate cellular processes in various research applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s role in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and potential toxicity . These dosage effects are crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the glycolytic pathway by inhibiting key enzymes, leading to changes in glucose metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell

Properties

IUPAC Name

3-(4-bromophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFOICGMVYKSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428679
Record name 3-(4-bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93670-18-9
Record name 3-(4-bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of aqueous NaOH (0.5 M, 0.2 mol) was slowly added 4-bromophenol (34.4 g, 0.2 mol) at room temperature. After heating to boiling, 3-bromopropanoic acid (30.60 g 0.2 mol) in aqueous NaOH (0.5M, 0.2 mol) was added dropwise to the mixture above. The resulting mixture was then refluxed for 2 h. The mixture was cooled to 0° C. and the pH of the mixture was adjusted to 6-7 with 0.5 N HCl. The resulting mixture was filtered to give a solid cake, which was washed with water and n-pentane and dried to give 3-(4-bromophenoxy)propanoic acid (30 g, 60%). 1H-NMR (CDCl3): 2.72 (m, 2H), 4.90 (s, 1H), 5.01 (d, 1H), 5.50 (s, 1H), 6.73 (m, 1H), 7.21-7.43 (m, 6H), 7.61 (m, 1H).
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
30.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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